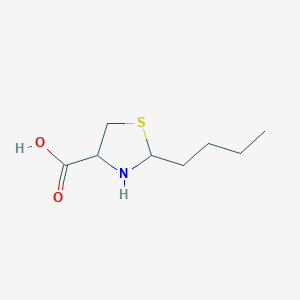

2-Butyl-1,3-thiazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. The presence of the thiazolidine ring imparts unique chemical properties that make it a valuable building block for the synthesis of bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with carbonyl compounds. This reaction proceeds through the formation of a thiazolidine intermediate, which can be further converted into the desired product under specific conditions. For instance, the reaction of L-cysteine with aldehydes followed by Boc protection yields enantiopure thiazolidine-4-carboxylic acids .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity and efficiency . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Butyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Applications De Recherche Scientifique

Antioxidant Properties

Research has shown that 2-butyl-1,3-thiazolidine-4-carboxylic acid exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies indicated that this compound can enhance cell growth and reduce intracellular reactive oxygen species (ROS) levels when added to certain cell cultures, suggesting its potential role in protecting cells from oxidative damage .

The compound is a metabolite derived from L-cysteine and has been shown to facilitate the storage of L-cysteine in biological systems. This metabolic pathway indicates its importance in sulfur amino acid metabolism, which is crucial for various physiological functions . The liberation of L-cysteine from this compound under enzymatic conditions further underscores its relevance in biochemical processes.

Catalytic Applications

In organic synthesis, thiazolidine derivatives, including this compound, have been explored as catalysts for various chemical reactions. For example, thiazolidine-based catalysts have demonstrated effectiveness in asymmetric synthesis reactions, where they enhance enantioselectivity in the formation of chiral compounds . The ability to modify the thiazolidine structure allows for the development of new catalytic systems that can facilitate complex organic transformations.

Proteomics Research

This compound is utilized as a biochemical tool in proteomics research. Its unique structure allows it to interact with proteins and enzymes, providing insights into protein function and interactions within cellular environments . The ability to study these interactions is critical for understanding disease mechanisms and developing therapeutic strategies.

Case Studies

Mécanisme D'action

The mechanism of action of 2-Butyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Thiazolidine-4-carboxylic acid: A closely related compound with similar structural features but lacking the butyl group.

2-Ethylthiazolidine-4-carboxylic acid: Another analog with an ethyl group instead of a butyl group.

Thiazolidin-4-one derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness: 2-Butyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct entity in the family of thiazolidine derivatives .

Activité Biologique

2-Butyl-1,3-thiazolidine-4-carboxylic acid (BTC) is a heterocyclic compound that belongs to the thiazolidine family, known for its diverse biological activities. This article delves into the biological activities of BTC, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

BTC is characterized by a thiazolidine ring containing a carboxylic acid functional group and a butyl substituent at the second position. This unique structure contributes to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₃NO₂S |

| Molecular Weight | 159.25 g/mol |

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents |

BTC interacts with various biological targets, influencing multiple biochemical pathways. The compound is known to react with 1,2-aminothiols, which are naturally present in proteins as N-terminal cysteine. This reaction leads to the formation of thiazolidine products that can couple biomolecules efficiently and biocompatibly.

Key Mechanisms

- Antioxidant Activity : BTC exhibits significant antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals.

- Enzyme Interaction : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions, highlighting its role in biochemical research.

- Cellular Effects : BTC has been shown to enhance cellular growth and reduce reactive oxygen species (ROS) levels in certain cell cultures, indicating its potential in cellular defense mechanisms .

Biological Activities

Research indicates that BTC possesses a broad spectrum of biological activities:

- Antioxidant Properties : BTC has demonstrated the ability to reduce oxidative stress markers in vitro.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, although further investigation is required to establish efficacy and safety profiles .

- Anti-inflammatory Effects : Some studies have indicated that thiazolidine derivatives can modulate inflammatory responses, although specific data on BTC remains limited .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various thiazolidine derivatives, including BTC. Results indicated that BTC effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes in cultured cells.

Case Study 2: Cytotoxicity Assessment

In a comparative analysis against established anticancer agents, BTC demonstrated moderate cytotoxicity against human cancer cell lines with an IC50 value indicative of potential therapeutic applications. Further structure-activity relationship (SAR) studies are necessary to optimize its efficacy .

Propriétés

IUPAC Name |

2-butyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPKWDIJKMEYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1NC(CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.